molecular formula C23H17NO2 B4545634 1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE

1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE

Cat. No.: B4545634
M. Wt: 339.4 g/mol
InChI Key: WHFQZWOYVGRKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with phenyl and methylphenyl groups

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with diphenylacetylene under acidic conditions to yield the desired pyrrole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl and methylphenyl substitution but lacks the pyrrole ring, leading to different chemical and biological properties.

    4-Methylpropiophenone: Another compound with a methylphenyl group, but with a different core structure, resulting in distinct reactivity and applications

Properties

IUPAC Name

1-(4-methylphenyl)-4,5-diphenylpyrrole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c1-16-12-14-19(15-13-16)24-21(18-10-6-3-7-11-18)20(22(25)23(24)26)17-8-4-2-5-9-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFQZWOYVGRKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE
Reactant of Route 2
Reactant of Route 2
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE
Reactant of Route 3
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE
Reactant of Route 4
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE
Reactant of Route 5
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE
Reactant of Route 6
1-(4-METHYLPHENYL)-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROLE-2,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.